Rhein 8-beta-D-Glucuronide

Bioanalysis LC-MS/MS Quantitation Pharmacokinetics

Rhein 8-β-D-glucuronide (R8G) is the predominant circulating metabolite of diacerein/rhein, accounting for ~60% of total rhein elimination in humans versus ~20% for rhein sulfate. As a regiospecific 8-O-β-D-ether glucuronide—not a reactive acyl glucuronide—R8G is the requisite reference standard for validated LC-MS/MS bioanalytical methods (LLOQ 7.81 nM), ANDA submissions, and QC batch release of diacerein pharmaceutical products. Substituting rhein aglycone or alternative conjugates invalidates quantitative bioanalysis and misrepresents in vivo exposure. R8G uniquely inhibits hOAT1 (IC50 691 nM) and hOAT3 (IC50 78.5 nM). Supplied with full characterization data and USP/EP traceability.

Molecular Formula C₂₁H₁₆O₁₂
Molecular Weight 460.3 g/mol
CAS No. 70793-10-1
Cat. No. B023201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhein 8-beta-D-Glucuronide
CAS70793-10-1
Synonyms6-Carboxy-9,10-dihydro-8-hydroxy-9,10-dioxo-1-anthracenyl β-D-Glucopyranosiduronic Acid; 
Molecular FormulaC₂₁H₁₆O₁₂
Molecular Weight460.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O
InChIInChI=1S/C21H16O12/c22-9-5-6(19(28)29)4-8-11(9)14(24)12-7(13(8)23)2-1-3-10(12)32-21-17(27)15(25)16(26)18(33-21)20(30)31/h1-5,15-18,21-22,25-27H,(H,28,29)(H,30,31)/t15-,16-,17+,18-,21+/m0/s1
InChIKeyPCIJYIRYSXMDQB-HUTLKBDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhein 8-beta-D-Glucuronide (CAS 70793-10-1): Definitive Guide for Analytical Standards and Metabolite Procurement


Rhein 8-beta-D-glucuronide (R8G, CAS 70793-10-1, MW 460.35 g/mol) is a phenolic ether glucuronide conjugate of the anthraquinone rhein, formed via regiospecific β-D-glucuronidation at the 8-hydroxyl position of the anthraquinone core [1]. This compound serves as the primary phase II circulating metabolite of rhein, which itself is the active metabolite of the prodrug diacerein (indicated for osteoarthritis) [2]. In humans, rhein glucuronide constitutes approximately 60% of rhein elimination products, substantially exceeding the 20% contribution of rhein sulfate [3]. Unlike its aglycone rhein, R8G possesses a covalently attached glucuronic acid moiety that fundamentally alters its physicochemical properties—notably increasing aqueous solubility and enabling its utility as a quantitative analytical reference standard for bioanalytical method validation, pharmacokinetic studies, and ANDA/QC applications in pharmaceutical manufacturing [4].

Why Rhein 8-beta-D-Glucuronide Cannot Be Substituted with Rhein, Rhein Sulfate, or Diacerein in Analytical and Pharmacokinetic Workflows


Substituting Rhein 8-beta-D-glucuronide with its aglycone (rhein), alternative phase II conjugates (rhein sulfate), or the prodrug (diacerein) introduces substantial analytical and biological error that invalidates quantitative bioanalysis and misrepresents in vivo exposure [1]. R8G possesses distinct chromatographic retention, ionization efficiency in negative-ion mode LC-MS/MS, and MRM transition parameters relative to rhein [2]. In biological systems, R8G is the predominant circulating form in humans, comprising approximately 60% of total rhein elimination, versus ~20% for rhein sulfate and ~20% for unchanged renal-excreted rhein [3]. Direct rhein quantification without R8G therefore captures less than half of total systemic exposure [4]. Moreover, R8G demonstrates functional transporter inhibition (hOAT1/hOAT3) that rhein itself does not replicate at equivalent concentrations [5]. Below, quantitative evidence establishes why R8G must be specified as a discrete analytical reference standard, not a generic rhein metabolite.

Quantitative Differentiation Evidence: Rhein 8-beta-D-Glucuronide vs. Structural and Functional Analogs


Analytical Sensitivity: LC-MS/MS Lower Limit of Quantification for Rhein 8-beta-D-Glucuronide

In a validated LC-MS/MS method using negative-ion MRM on an ACE C18 column, the lower limit of quantification (LLOQ) for Rhein 8-beta-D-glucuronide and its isomeric glucuronide (Rhein-G1 and Rhein-G2) was established at 7.81 nM in rat plasma [1]. This sensitivity threshold enables detection of sub-nanomolar circulating concentrations, which is critical for accurately capturing the terminal elimination phase of diacerein-derived rhein in pharmacokinetic studies. The method achieved precision consistently below 9.14% and accuracy within 80.1–104.2%, with matrix effect recovery variance under 12.60% and stability variance under 10.37% [1].

Bioanalysis LC-MS/MS Quantitation Pharmacokinetics

Comparative Glucuronidation Kinetics: Rhein Exhibits Order-of-Magnitude Lower Conjugation Rate vs. Emodin

In vitro glucuronidation assays using human liver microsomes demonstrate that the presence of a β-carboxyl group (as in rhein) dramatically reduces UGT-mediated conjugation activity compared to anthraquinones bearing a β-hydroxyl substituent [1]. Rhein exhibited glucuronidation activity that was decreased greatly relative to emodin (β-OH substituted), with activity order showing absolute UGT preference for β-OH > α-OH > β-alcoholic OH [1]. This structural determinant has direct implications for metabolic clearance prediction and for selecting the appropriate analytical standard: R8G represents a specific regioisomer (8-O-β-D-glucuronide) whose formation rate is intrinsically limited by the carboxyl substitution, affecting the time-concentration profile observed in vivo [1].

Drug Metabolism UGT Enzyme Kinetics Anthraquinone Conjugation

Transporter Inhibition Potency: Rhein Acyl Glucuronide Displays Sub-100 nM IC50 at hOAT3

Rhein acyl glucuronide (RAG), the ester glucuronide congener closely related to the ether glucuronide R8G, is a potent inhibitor of human organic anion transporters hOAT1 and hOAT3 [1]. In transfected HEK293 cells, RAG inhibited p-aminohippurate uptake via hOAT1 with an IC50 of 691 nM and estrone sulfate uptake via hOAT3 with an IC50 of 78.5 nM [1]. At 50 μM, RAG inhibited methotrexate transport via hOAT1 by 69%; at 1 μM, RAG inhibited methotrexate transport via hOAT3 by 87% [1]. In vivo rat co-administration increased methotrexate AUC0–24 from 3,109 to 5,370 ng/mL·hr and prolonged t1/2 by 40.5% (7.4 to 10.4 hours) [1].

Drug-Drug Interaction Organic Anion Transporter Renal Clearance

Regiospecific Ether Glucuronidation at 8-Position Distinguishes R8G from Alternative Phenolic Conjugates

Metabolic profiling of rhein across multiple species (rat, rabbit, dog, human) identified two regioisomeric phenolic glucuronides as major phase II urinary metabolites [1]. HPLC-MS/MS analysis confirmed that rhein forms distinct ether glucuronides at the phenolic hydroxyl positions, alongside sulfates and glucosides [1]. Rhein 8-beta-D-glucuronide represents the specific regioisomer conjugated at the 8-position (1-hydroxy position in anthraquinone numbering), as opposed to alternative conjugation at the 1-position (8-hydroxy) or at the carboxylic acid moiety (acyl glucuronide) [2]. Acyl glucuronides exhibit chemical reactivity and acyl migration potential not shared by ether glucuronides such as R8G [1].

Metabolite Identification Regioselectivity Phase II Conjugation

Physicochemical Differentiation: Aqueous Solubility Enhancement via Glucuronidation

The covalent attachment of glucuronic acid to rhein at the 8-position produces Rhein 8-beta-D-glucuronide with measurably enhanced aqueous solubility relative to the parent aglycone rhein . R8G is soluble in water and methanol, with the glucopyranosiduronic acid moiety contributing to increased hydrophilicity [1]. Calculated physicochemical parameters indicate LogP = -0.8632 and polar surface area (PSA) = 208.12 Ų for R8G [2], representing a substantial polarity increase versus rhein aglycone. This property difference directly affects chromatographic behavior on reversed-phase columns and extraction recovery from biological matrices .

Solubility Bioavailability Formulation

Quantitative Metabolic Fate: Rhein Glucuronide Constitutes Majority (60%) of Human Rhein Elimination

Clinical pharmacokinetic studies of diacerein (the prodrug of rhein) demonstrate that following oral administration, rhein is eliminated via three primary routes: unchanged renal excretion (20%), glucuronide conjugation (60%), and sulfate conjugation (20%) [1]. Rhein glucuronide thus accounts for the majority of rhein elimination products in humans, exceeding sulfate conjugation by a factor of three (60% vs. 20%) [1]. The glucuronides are subsequently eliminated renally [1]. This quantitative distribution establishes R8G as the predominant circulating and excretory form, not a minor or trace metabolite.

Pharmacokinetics Metabolic Pathway ADME

Validated Application Scenarios for Rhein 8-beta-D-Glucuronide Procurement in Analytical, Pharmaceutical, and Biomedical Research


Bioanalytical Method Development and Validation (LC-MS/MS) for Diacerein Pharmacokinetic Studies

Rhein 8-beta-D-glucuronide reference standard is essential for developing and validating LC-MS/MS methods to quantify rhein glucuronides in plasma. A validated method achieved an LLOQ of 7.81 nM with precision <9.14% and accuracy 80.1–104.2% using a Sciex 4000 Q-Trap in negative-ion MRM mode [1]. This application is directly relevant for preclinical and clinical pharmacokinetic studies of diacerein (osteoarthritis therapy), where glucuronides are the major circulating metabolites [1].

AND A/QC Reference Standard for Diacerein Pharmaceutical Manufacturing

Regulatory submissions for Abbreviated New Drug Applications (ANDAs) referencing diacerein require validated analytical methods for impurity and metabolite quantification. Rhein 8-beta-D-glucuronide is specifically indicated for analytical method development, method validation (AMV), and Quality Control (QC) applications during commercial production of diacerein [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and traceability against USP or EP pharmacopeial standards can be provided [1].

In Vitro Drug-Drug Interaction Studies Involving Organic Anion Transporters (hOAT1/hOAT3)

Rhein glucuronides are potent inhibitors of human organic anion transporters hOAT1 (IC50 = 691 nM) and hOAT3 (IC50 = 78.5 nM) [1]. Researchers investigating potential drug interactions between rhein/diacerein and OAT substrates (e.g., methotrexate, antivirals, NSAIDs) require authenticated R8G reference material for transporter inhibition assays. In vivo data demonstrate that co-administration of rhein glucuronide increases methotrexate AUC0–24 by 73% (3,109 to 5,370 ng/mL·hr) and prolongs half-life by 40.5% [1].

Metabolite Identification and Regioisomer Differentiation Studies

Rhein forms multiple regioisomeric phenolic glucuronides, acyl glucuronides, and sulfates in vivo, with species-dependent metabolic profiles [1]. Rhein 8-beta-D-glucuronide serves as the authentic reference standard for the specific 8-O-β-D-ether glucuronide regioisomer, enabling unambiguous identification and quantification of this conjugate versus the 1-O-isomer or reactive acyl glucuronides [2]. This differentiation is critical for accurate metabolite profiling and for distinguishing stable ether glucuronides from chemically reactive ester glucuronides that undergo acyl migration [1].

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